Sodium hydrogen ferric dtpa

Descripción general

Descripción

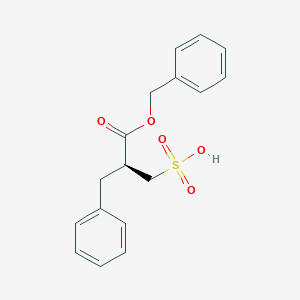

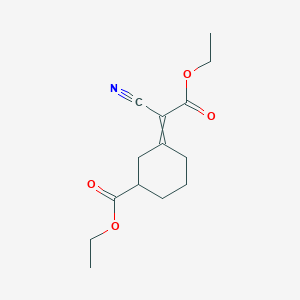

Sodium hydrogen ferric DTPA is a complex molecule with the molecular formula C14H19FeN3NaO10 . It is a synthetic polyamino carboxylic acid that can sequester metal ions and form highly stable DTPA-metal ion complexes .

Synthesis Analysis

The synthesis of Sodium hydrogen ferric DTPA involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ferric chloride . The reaction produces a complex molecule that has a high affinity for iron ions .Chemical Reactions Analysis

Sodium hydrogen ferric DTPA works by tightly binding to radioactive plutonium, americium, and curium . These radioactive materials, bound to DTPA, are then passed from the body in the urine .Physical And Chemical Properties Analysis

Sodium hydrogen ferric DTPA has a molecular weight of 468.15000 . It has a boiling point of 721.1ºC at 760mmHg . The density of Sodium hydrogen ferric DTPA is 1.607 at 20℃ .Aplicaciones Científicas De Investigación

- Field : Industrial and Environmental Chemistry

- Application : Sodium hydrogen ferric DTPA, also known as Pentetic acid or DTPA, is predominantly used as a chelating agent for complexing and sequestering metal ions . It has been considered for treatment of radioactive materials such as plutonium, americium, and other actinides .

- Method : It works by tightly binding to radioactive plutonium, americium, and curium. These radioactive materials (bound to DTPA) are then passed from the body in the urine .

- Results : In theory, these complexes are more apt to be eliminated in urine . It is normally administered as the calcium or zinc salt (Ca or Zn-DTPA), since these ions are readily displaced by more highly charged cations and mainly to avoid depleting them in the organism .

- Field : Environmental Science

- Application : DTPA is used in several industrial, agricultural, and domestic applications. However, the fact that they are not biodegradable leads to the presence of considerable amounts in aquatic systems, with serious environmental consequences .

- Method : The replacement of these compounds by biodegradable alternatives has been the object of study in the last three decades .

- Results : Nitrilotriacetic acid (NTA), ethylenediaminedisuccinic acid (EDDS), and iminodisuccinic acid (IDS) are the most commonly suggested to replace the nonbiodegradable chelating agents .

Chelating Applications

Environmental Impact

- Field : Medical Science

- Application : DTPA is used as a medicine that can bind to radioactive plutonium, americium, and curium to decrease the amount of time it takes to get these radioactive materials out of the body .

- Method : DTPA works by tightly binding to radioactive plutonium, americium, and curium. These radioactive materials (bound to DTPA) are then passed from the body in the urine . When given within the first day after internal contamination has occurred, Ca-DTPA is more effective than Zn-DTPA. After 24 hours have passed, Ca-DTPA and Zn-DTPA are equally effective .

- Results : The more quickly radioactive material is removed from the body, the fewer and less serious the health effects will be .

- Field : Coordination Chemistry

- Application : The conjugate base of DTPA has a high affinity for metal cations. Thus, the penta-anion DTPA 5− is potentially an octadentate ligand assuming that each nitrogen center and each –COO− group counts as a center for coordination .

- Method : As a chelating agent, DTPA wraps around a metal ion by forming up to eight bonds. Its complexes can also have an extra water molecule that coordinates the metal ion .

- Results : The formation constants for its complexes are about 100 greater than those for EDTA .

Medical Applications

Coordination Properties

- Field : Biochemistry

- Application : DTPA is used in biochemistry, particularly in the field of NMR spectroscopy, to induce shifts in the signals of certain atoms .

- Method : This is achieved by adding a small amount of DTPA to the sample being studied, which binds to certain metal ions and alters their magnetic properties .

- Results : This can help to distinguish between different types of atoms in a sample, and provide valuable information about the structure and properties of the molecules being studied .

- Field : Medical Science

- Application : DTPA is used as a medicine that can bind to radioactive plutonium, americium, and curium to decrease the amount of time it takes to get these radioactive materials out of the body .

- Method : DTPA works best when given shortly after radioactive plutonium, americium, and curium have entered the body. The more quickly radioactive material is removed from the body, the fewer and less serious the health effects will be . When given within the first day after internal contamination has occurred, Ca-DTPA is more effective than Zn-DTPA. After 24 hours have passed, Ca-DTPA and Zn-DTPA are equally effective .

- Results : DTPA can still work to remove these radioactive materials from the body several days or even weeks after a person has been internally contaminated .

Biochemistry

Radiation Treatment

Safety And Hazards

Propiedades

IUPAC Name |

sodium;2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetate;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYLVHZXLVRPDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-].[Na+].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FeN3NaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium hydrogen ferric diethylenetriaminepentaacetate | |

CAS RN |

12389-75-2 | |

| Record name | Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen [N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]ferrate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)

![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)